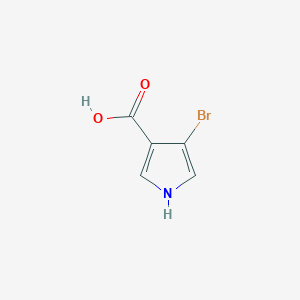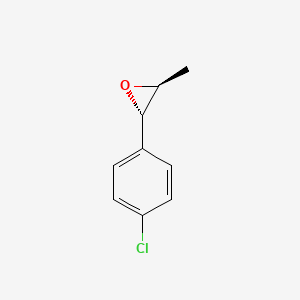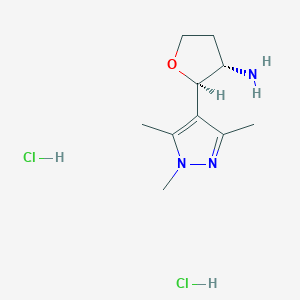
4-Bromo-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Improvement
Yuan Rong-xin (2011) explored the synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, starting from pyrrole. The study achieved a 64.3% yield, indicating the potential for industrial-scale production. This advancement in the synthesis process of pyrrole derivatives is crucial for various applications in scientific research (Yuan Rong-xin, 2011).
Catalytic Applications
Bae and Cho (2014) demonstrated the use of β-Bromo-α,β-unsaturated carboxylic acids in palladium-catalyzed carbonylative cyclization. This process, which involves 4-Bromo-1H-pyrrole-3-carboxylic acid derivatives, is significant for developing novel organic compounds, particularly in catalytic applications (Yeon Kyu Bae & C. Cho, 2014).
Glycolic Acid Oxidase Inhibition
Rooney et al. (1983) investigated 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase. Their findings highlight the potential of pyrrole derivatives in biomedical research, particularly in understanding enzyme inhibition mechanisms (C. Rooney et al., 1983).
Insecticide Intermediate Synthesis
Niu Wen-bo (2011) described the synthesis of an important insecticide intermediate, highlighting the role of pyrrole derivatives in agricultural chemistry (Niu Wen-bo, 2011).
Antibacterial and Antifungal Activity
Mehta (2013) synthesized compounds from 4-bromo-2-hydroxy benzoic acid hydrazide, showing significant antibacterial and antifungal activities. This research underscores the importance of pyrrole derivatives in the development of new antimicrobial agents (S. Mehta, 2013).
Ligand in Catalytic Reactions
Altman, Anderson, and Buchwald (2008) identified pyrrole 2-carboxylic acid as an effective ligand in copper-catalyzed monoarylation of anilines. This discovery expands the utility of pyrrole derivatives in facilitating diverse chemical reactions (Ryan A. Altman, K. Anderson & S. Buchwald, 2008).
Mécanisme D'action
Target of Action
It’s worth noting that pyrrole derivatives, which include 4-bromo-1h-pyrrole-3-carboxylic acid, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as electrophilic substitution . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrrole derivatives, it’s plausible that this compound could influence multiple pathways .
Pharmacokinetics
The compound’s solubility and lipophilicity, which are key determinants of bioavailability, could potentially be influenced by its pyrrole core and the presence of the bromine atom .
Result of Action
One study suggests that a compound with a similar structure exhibited antitubercular activity , indicating that this compound could potentially have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-4-2-7-1-3(4)5(8)9/h1-2,7H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYRYGLBZIGMFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1935342-06-5 |
Source


|
| Record name | 4-bromo-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)
![(4-Tert-butylphenyl)-[8-ethyl-2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B2409490.png)


![9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide](/img/structure/B2409493.png)

![N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2409496.png)
![N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2409498.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2409499.png)



![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B2409508.png)
![N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2409512.png)